1-Chloro-4-iodo-2-(trifluoromethyl)benzene
Overview
Description
“1-Chloro-4-iodo-2-(trifluoromethyl)benzene” is a type of benzene derivative. Its molecular formula is C7H3ClF3I .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” consists of a benzene ring with chlorine, iodine, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-iodo-2-(trifluoromethyl)benzene” are not available in the search results .Scientific Research Applications
Catalytic Applications
1-Chloro-4-iodo-2-(trifluoromethyl)benzene has been used in catalytic applications. For instance, methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, using a hypervalent iodine reagent. This process shows the involvement of radical species, indicating the compound's utility in complex chemical reactions (Mejía & Togni, 2012).
Synthesis and Modification
1,2,4-Tris(trifluoromethyl)benzene, a related compound, undergoes a hydrogen/metal exchange reaction, demonstrating the compound's utility in the synthesis and modification of complex organic structures (Schlosser, Porwisiak, & Mongin, 1998).
Halogenation Processes
This chemical has applications in the halogenation of polyalkylbenzenes. Using catalytic quantities of p-toluenesulfonic acid, it has been used for ring halogenations, demonstrating its effectiveness in introducing halogen atoms into organic compounds (Bovonsombat & Mcnelis, 1993).
Material Synthesis
In material science, the compound plays a role in the synthesis of novel materials. For instance, it has been used in the synthesis of novel fluorine-containing polyetherimide, indicating its utility in creating new polymers and materials (Yu Xin-hai, 2010).
Electrophilic Substitution Reactions
The reactivity of hypervalent iodine trifluoromethylation reagent with phenols showcases its role in electrophilic substitution reactions, highlighting its significance in organic synthesis and modifications (Stanek, Koller, & Togni, 2008).
Synthesis of Heterocyclic Compounds
This compound is also pivotal in the synthesis of heterocyclic compounds, as seen in the efficient access to o-phenylendiamines and the synthesis of 1,2-dialkyl-5-trifluoromethylbenzimidazoles, showcasing its versatility in organic chemistry (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Formation of Porous Materials
The compound is involved in the assembly of porous materials, as seen in the formation of triple helical columns via N-H...O hydrogen bonds in the halogen derivatives of tris(4-halophenyl)benzene-1,3,5-tricarboxamides (Rajput, Chernyshev, & Biradha, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-chloro-4-iodo-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIFWVOVVPVBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655564 | |
Record name | 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |
CAS RN |
260355-20-2 | |
Record name | 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-iodobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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